3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Description
This compound features a 3,4-dihydroquinazolin-4-one core, a scaffold known for its pharmacological relevance in kinase inhibition and CNS modulation . Key structural elements include:
- Oxazole ring: Substituted with 4-ethoxy-3-methoxyphenyl and methyl groups, contributing to steric bulk and metabolic stability.
- Sulfanyl linker: Connects the quinazolinone core to the oxazole moiety, influencing conformational flexibility and binding interactions.
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O4S/c1-6-37-26-16-11-20(17-27(26)36-5)28-31-25(19(2)38-28)18-39-30-32-24-10-8-7-9-23(24)29(35)34(30)22-14-12-21(13-15-22)33(3)4/h7-17H,6,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAJQIRKILPGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Pharmacological Properties
The biological activity of this compound has been investigated across various studies, highlighting its potential as a therapeutic agent. Key findings include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown to inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. This suggests a possible application in treating inflammatory diseases .
- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative disorders .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymes : The compound acts as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Modulation of Signaling Pathways : It influences several signaling pathways associated with cell survival and apoptosis. Notably, it activates the p53 pathway, leading to cell cycle arrest and apoptosis in tumor cells .
Case Studies
Several case studies have explored the efficacy and safety profile of this compound:
- Study on Breast Cancer Cells : A study conducted on MCF-7 breast cancer cells reported a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations .
- Neuroprotection in Animal Models : In vivo studies using animal models of Alzheimer's disease showed that treatment with the compound improved cognitive function and reduced amyloid plaque deposition .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.
Anticancer Activity
Recent studies have indicated that quinazolinone derivatives exhibit significant anticancer properties. The specific compound has shown promise due to its ability to inhibit certain cancer cell lines. For instance:
- Case Study 1 : In vitro studies demonstrated that the compound effectively reduced cell viability in various cancer cell lines, including breast and lung cancer cells, potentially through apoptosis induction mechanisms .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research has shown that similar compounds can disrupt bacterial cell walls or inhibit essential bacterial enzymes.
- Case Study 2 : A study reported that derivatives of quinazolinone exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating the possible effectiveness of this compound against infectious diseases .
Neurological Applications
The dimethylamino group is often associated with neuroactive compounds. This suggests potential applications in treating neurological disorders.
- Case Study 3 : Preliminary research indicated that compounds with similar structures could modulate neurotransmitter systems, showing potential as anxiolytics or antidepressants .
Summary of Biological Activities
Structure-Activity Relationship (SAR)
Understanding how structural modifications affect biological activity is crucial for drug development. The following table outlines key modifications and their observed effects:
| Modification | Effect on Activity |
|---|---|
| Dimethylamino group | Increased solubility |
| Sulfanyl linkage | Enhanced reactivity |
| Oxazole ring | Improved biological efficacy |
Chemical Reactions Analysis
Oxidation of the Sulfanyl (-S-) Linkage
The thioether bridge connecting the quinazolinone and oxazole moieties is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with sulfone formation requiring stronger oxidizing agents and prolonged reaction times compared to sulfoxides .
Nucleophilic Substitution at the Quinazolinone Core
The 2-position of the quinazolinone ring (adjacent to the sulfanyl group) undergoes nucleophilic displacement in the presence of amines or thiols.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Primary amines (e.g., methylamine) | DMF, 80°C, 12–24 h | 2-Amino-substituted quinazolinone derivatives | |
| Thiophenol | K₂CO₃, DMSO, 100°C, 6 h | 2-Arylthioquinazolinone analogs |
Key Observation : Substitution at the 2-position is facilitated by the electron-withdrawing effect of the adjacent carbonyl group, enhancing leaving-group ability .
Electrophilic Aromatic Substitution on the Dimethylamino-Phenyl Group
The para-dimethylamino group activates the phenyl ring toward electrophilic substitution, primarily at the meta position relative to the dimethylamino group.
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-4-(dimethylamino)phenyl derivative | |
| Bromination | Br₂ in CHCl₃, RT | 3-Bromo-4-(dimethylamino)phenyl derivative |
Limitation : Steric hindrance from the dimethylamino group may reduce reaction rates compared to simpler aromatic systems .
Hydrolysis of the Oxazole Ring
The 1,3-oxazole ring undergoes acid-catalyzed hydrolysis to yield a diketone intermediate, which may further cyclize or react.
| Conditions | Product | Reference |
|---|---|---|
| 6M HCl, reflux, 8 h | Diketone intermediate (unstable, prone to decomposition) | |
| NaOH (1M), RT, 24 h | Partial hydrolysis to amide derivatives |
Note : Stability of the oxazole ring under basic conditions is higher compared to acidic environments .
Photochemical Degradation
The dimethylamino-phenyl group and conjugated quinazolinone system render the compound prone to UV-induced degradation.
| Conditions | Degradation Pathway | Reference |
|---|---|---|
| UV light (254 nm), 48 h | Cleavage of the sulfanyl linkage and demethylation | |
| Visible light (450 nm), 7 d | Oxidation of the dimethylamino group to nitroso |
Implication : Photostability studies are critical for pharmaceutical formulations containing this scaffold .
Metal-Mediated Cross-Coupling Reactions
The sulfur atom in the thioether acts as a weak ligand for transition metals, enabling catalytic transformations.
| Reaction | Catalyst | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via arylboronic acid substitution | |
| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl-aminated analogs |
Challenge : Low reactivity of the thioether compared to stronger coordinating groups (e.g., halides) limits yield .
pH-Dependent Stability
Protonation of the dimethylamino group in acidic media (pH < 3) increases aqueous solubility but may destabilize the quinazolinone core.
| Condition | Observation | Reference |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Partial decomposition after 6 h | |
| pH 7.4 (phosphate buffer) | Stable for >24 h at 37°C |
Comparison with Similar Compounds
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone
- Structural Differences: Replaces dimethylaminophenyl with chlorobenzyl, reducing electron-donating effects. Uses 1,2,4-oxadiazole instead of oxazole, altering hydrogen-bonding capacity.
- Functional Implications: Chlorobenzyl may enhance lipophilicity but reduce blood-brain barrier permeability compared to dimethylamino groups. Oxadiazole’s lower basicity vs. oxazole could affect solubility and target affinity.
Tetrahydroquinazolinone Derivatives (e.g., )
- Key Features: Methoxyphenyl substituents and tetrahydroquinazolinone core. Lacks sulfanyl linkages; relies on propyl chains for connectivity.
- Comparison: Methoxy groups increase lipophilicity but may reduce metabolic stability vs. ethoxy-methoxy motifs. Rigid tetrahydroquinazolinone core vs. dihydroquinazolinone may limit conformational adaptability.
Heterocyclic Sulfanyl-Linked Compounds
Triazole-Sulfonyl Derivatives ()
- Examples: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone . 4-[(E)-{[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol .
- Comparison :
- Triazole vs. Oxazole : Triazoles offer additional hydrogen-bonding sites but may introduce metabolic liabilities (e.g., oxidation).
- Sulfonyl vs. Sulfanyl : Sulfonyl groups enhance electronegativity but reduce membrane permeability.
Piperazine-Linked Triazolones ()
- Example : 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one.
- Dichlorophenyl groups vs. ethoxy-methoxyphenyl: The latter may reduce toxicity risks.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step protocols, including nucleophilic substitution and cyclization reactions. Key steps include refluxing in polar aprotic solvents (e.g., methanol or ethanol) under controlled temperatures (60–80°C) to ensure high yields. Monitoring via thin-layer chromatography (TLC) is critical to track intermediate formation. Purification often requires recrystallization or column chromatography .
Q. How can structural integrity and purity be confirmed post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methoxy, dimethylamino, and oxazole protons to verify substituent positions.
- High-Performance Liquid Chromatography (HPLC) : Confirm purity (>95%) with reverse-phase C18 columns and UV detection.
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
Q. What strategies improve solubility for in vitro bioassays?
Methoxy and ethoxy groups on aromatic rings enhance hydrophilicity. Solubility can be further optimized by:
- Using co-solvents like DMSO (≤1% v/v) in aqueous buffers.
- Synthesizing salt forms (e.g., hydrochloride) via acid-base reactions .
Q. What initial biological screening approaches are recommended?
Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorometric or colorimetric substrates.
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to assess therapeutic index .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for substituent modification?
Systematically vary substituents (e.g., methoxy → ethoxy, methyl → halogen) and compare bioactivity. Example framework:
Q. Which computational methods predict electronic properties and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and nucleophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Validate with MD simulations for stability .
Q. How to resolve contradictions in biological activity data across studies?
- Experimental Replication : Use randomized block designs with split-plot arrangements to control variability (e.g., four replicates per condition) .
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify outliers or assay-specific artifacts.
Q. What methods elucidate enzyme-binding mechanisms?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for target enzymes.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish covalent vs. non-covalent interactions .
Q. How to validate synthetic intermediates with unstable functional groups?
- Low-Temperature NMR : Characterize intermediates prone to degradation at 4°C.
- In Situ IR Spectroscopy : Monitor reactive species (e.g., sulfhydryl groups) during synthesis .
Q. What approaches address stability issues under physiological conditions?
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and pH extremes (2–12) to identify degradation pathways.
- Lyophilization : Stabilize via freeze-drying in phosphate buffers (pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
